4-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine
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Overview
Description
4-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine is a complex organic compound that features a combination of heterocyclic structures, including a bromothiophene, piperidine, and chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups . This reaction is known for its mild conditions and functional group tolerance.
Preparation of 4-bromothiophene-2-carbonyl chloride: This intermediate can be synthesized from 4-bromothiophene-2-carboxylic acid by reacting it with thionyl chloride.
Formation of the piperidine intermediate: The piperidine ring can be introduced by reacting the 4-bromothiophene-2-carbonyl chloride with piperidine under basic conditions.
Coupling with 3-chloropyridine: The final step involves coupling the piperidine intermediate with 3-chloropyridine using a palladium catalyst in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the thiophene and piperidine moieties.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Palladium catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate, used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for designing new drugs, particularly those targeting neurological or inflammatory conditions.
Materials Science: The unique combination of heterocyclic structures makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological systems, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism by which 4-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple heterocyclic rings allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromothiophene-2-carbonyl chloride: A key intermediate in the synthesis of the target compound.
3-chloropyridine: Another building block used in the synthesis.
Piperidine derivatives: Compounds with similar piperidine structures that may have comparable biological activities.
Uniqueness
The uniqueness of 4-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine lies in its specific combination of heterocyclic structures, which can confer unique chemical and biological properties. This makes it a valuable compound for developing new materials and drugs with tailored properties.
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O2S/c17-12-7-15(23-10-12)16(21)20-5-2-11(3-6-20)9-22-14-1-4-19-8-13(14)18/h1,4,7-8,10-11H,2-3,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBCAXNUWHAJSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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